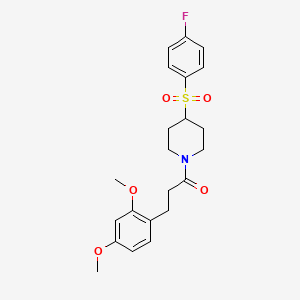
3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26FNO5S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Ligand for Receptors
This compound and its derivatives have been explored for their affinity and selectivity towards specific receptors, such as the 5-HT2A receptor. Research has shown that certain sulfur-containing analogues demonstrate selective affinity, suggesting potential applications in targeting serotonin receptors for therapeutic purposes (Wang, Wen, Huang, Bi, & Tan, 2001).
Role in Treating Psychoses and Other Conditions
Compounds similar in structure to 3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one have been patented for their use as serotonin 5HT2A receptor antagonists. These are useful in treating conditions such as schizophrenia, depression, anxiety, drug addiction, and more, highlighting the compound's significance in psychiatric and neurological therapeutic development (Habernickel, 2002).
Structural and Molecular Studies
Extensive structural characterization and molecular structure studies of related compounds reveal insights into their chemical behavior and interaction potential. For instance, crystal and molecular structure studies provide a foundation for understanding the conformational preferences and reactivity of these molecules, which is essential for designing drugs with optimal efficacy and reduced side effects (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Antimicrobial and Antifungal Applications
Research into derivatives of this compound has identified significant antimicrobial and antifungal activities, suggesting potential applications in agricultural biotechnology and infectious disease treatment. These studies evaluate the structure-activity relationship to optimize the compounds for maximum efficacy against pathogens affecting crops like tomatoes (Vinaya, Kavitha, Ananda Kumar, Benaka Prasad, Chandrappa, Deepak, Nanjunda Swamy, Umesha, & Rangappa, 2009).
Potential in Alzheimer's Disease Treatment
The synthesis of N-substituted derivatives of a related compound has been evaluated as new drug candidates for Alzheimer's disease. These studies focus on enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer's therapy, demonstrating the compound's potential in neurodegenerative disease treatment (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-28-18-7-3-16(21(15-18)29-2)4-10-22(25)24-13-11-20(12-14-24)30(26,27)19-8-5-17(23)6-9-19/h3,5-9,15,20H,4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAITLIAPKTCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

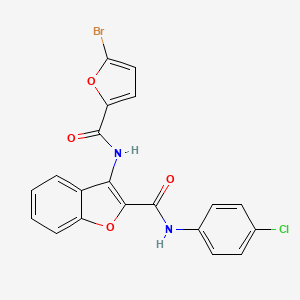
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2802016.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)

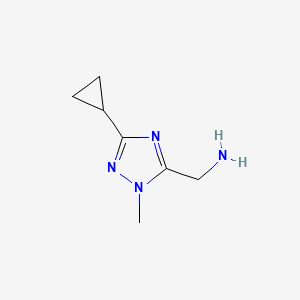

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)
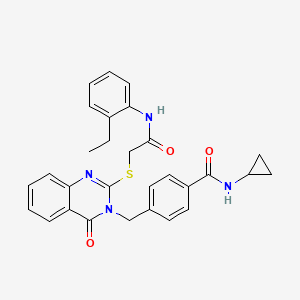
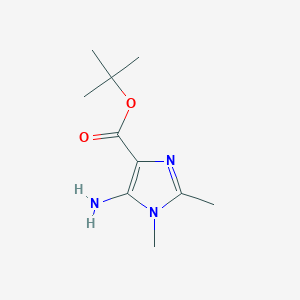
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)